molecular formula C16H18N4O B2354734 7-(cyclopropylamino)-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 2120140-76-1

7-(cyclopropylamino)-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2354734
CAS No.: 2120140-76-1
M. Wt: 282.347
InChI Key: XNKQXAATNIVPCG-UHFFFAOYSA-N
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Description

7-(cyclopropylamino)-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C16H18N4O and its molecular weight is 282.347. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • A study by Zaremba et al. (2013) described the synthesis of novel pyrazolo[1,5-a]pyrazine derivatives, showcasing a facile one-pot synthesis method from pyrazole-3-carboxylic acids. This method involved amide formation, pyrazine ring closure, hydrolysis, and dehydration, yielding compounds like 7-Hydroxy-6,7-dihydropyrazolo[1,5-a]-pyrazin-4(5H)-one as intermediate compounds. This research highlights the synthetic versatility and the potential for structural modifications of the pyrazolo[1,5-a]pyrazine scaffold (Zaremba et al., 2013).

Biological and Anticancer Potential

  • Zhang et al. (2008) synthesized a series of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, demonstrating their inhibitory effects on A549 lung cancer cells. The study revealed that certain structural variants, especially those with a 4-chlorophenyl group, exhibited significant anticancer properties. This research underscores the compound's potential in cancer therapeutics, particularly in lung cancer (Zhang et al., 2008).

Chemical Reactivity and Derivative Synthesis

  • Gharbi et al. (2005) explored the chemical reactivity of related compounds, leading to the synthesis of novel derivatives. Their work demonstrates the compound's ability to act as a precursor for creating diverse chemical entities, highlighting its utility in synthetic chemistry (Gharbi et al., 2005).

Antimicrobial and Pharmacological Applications

  • A study by Ningaiah et al. (2014) on pyrazole integrated 1,3,4-oxadiazoles, a related compound group, indicated potent antimicrobial properties. This suggests that derivatives of the pyrazolo[1,5-a]pyrazin-4(5H)-one compound could also possess significant antimicrobial activities, useful in pharmaceutical applications (Ningaiah et al., 2014).

Potential in Apoptosis Induction

  • Research by Pan et al. (2008) found that certain derivatives of pyrazolo[1,5-a]pyrazin-4(5H)-one effectively induced apoptosis in A549 lung cancer cells. This indicates the compound's potential role in cancer therapy, particularly through the modulation of apoptosis pathways (Pan et al., 2008).

Properties

IUPAC Name

7-(cyclopropylamino)-2-(4-methylphenyl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O/c1-10-2-4-11(5-3-10)13-8-14-16(21)17-9-15(20(14)19-13)18-12-6-7-12/h2-5,8,12,15,18H,6-7,9H2,1H3,(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNKQXAATNIVPCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(CNC(=O)C3=C2)NC4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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